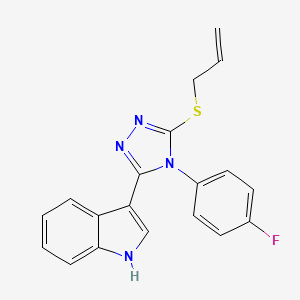

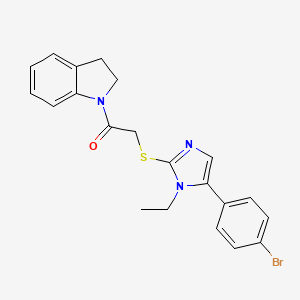

3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

The reaction of similar compounds with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the density of a similar compound “3-(4-Fluorophenyl)propionic acid” is 1.2±0.1 g/cm^3 .Scientific Research Applications

Antioxidant and Antimicrobial Properties

Compounds containing the 1,2,4-triazole moiety, similar to the one in the query chemical, have been synthesized and evaluated for their potential antioxidant and antimicrobial activities. For instance, 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione derivatives exhibited significant in vitro scavenging of DPPH and superoxide radicals, and lipid peroxidation inhibition effects, suggesting antioxidant capabilities. Additionally, certain derivatives demonstrated antimicrobial properties against various microorganisms, indicating potential applications in combating microbial infections (Baytas et al., 2012).

Synthesis and Characterization of Novel Derivatives

Research on the synthesis of novel derivatives involving indole and triazole structures has led to the development of compounds with potentially useful biological activities. For example, the synthesis of 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazole derivatives, which exhibited good anti-inflammatory and antimicrobial activities, highlights the versatility of these chemical scaffolds in generating biologically active molecules (Rathod et al., 2008).

Anticonvulsant Evaluation

The anticonvulsant potential of indole and triazine derivatives has been explored, with certain compounds showing significant activity in maximal electroshock and pentylenetetrazole seizure models. This suggests the potential use of such compounds in the development of new anticonvulsant drugs (Ahuja & Siddiqui, 2014).

Catalysis and Synthetic Applications

Indole derivatives have been used in catalytic processes to synthesize a variety of organic molecules. For example, 3-allyl-N-(alkoxycarbonyl)indoles were synthesized via reactions catalyzed by a bimetallic catalyst, showcasing the utility of these compounds in organic synthesis (Kamijo & Yamamoto, 2003).

Photophysical Properties

The study of indole derivatives' photophysical properties, including their electronic absorption and fluorescence spectra, provides insights into their potential applications in materials science, such as in the development of novel fluorophores and optical materials (Kunabenchi et al., 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[4-(4-fluorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4S/c1-2-11-25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-12-21-17-6-4-3-5-15(16)17/h2-10,12,21H,1,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTIAQTUANBDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2558280.png)

![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)

![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)